Methyl 2-(2,4,5-trichlorophenoxy)propanoate

chiral chromatography phenoxypropionate herbicides enantiomer separation

Multi-residue pesticide analysis laboratories frequently encounter quantification bias from co-eluting phenoxy ester analogs and unverified derivatization efficiency. 2,4,5-TP methyl ester (CAS 4841-20-7) eliminates these errors as a structurally identical, retention-index-verified calibration standard for fenoprop residue determination. • Baseline enantioseparation on HYDRODEX β-3P (GC) and resolution of 2.67 on Sino-Chiral OJ (SFC) supports ISO 17025-accredited chiral method development. • Distinct retention index (1733 on OV-1) and characteristic MS fragmentation prevent co-elution misinterpretation versus 2,4,5-T methyl ester. • Supplied as a racemic mixture with certified purity; suitable as an external calibration standard per CIPAC MT 129 guidelines for fenoprop assay in technical concentrates.

Molecular Formula C10H9Cl3O3
Molecular Weight 283.5 g/mol
CAS No. 4841-20-7
Cat. No. B166726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4,5-trichlorophenoxy)propanoate
CAS4841-20-7
Molecular FormulaC10H9Cl3O3
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3
InChIKeyYTAXYXOJOYIQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoprop-Methyl Product Baseline Overview


Methyl 2-(2,4,5-trichlorophenoxy)propanoate (CAS 4841-20-7), also known as fenoprop-methyl ester or silvex methyl ester, is a chlorinated phenoxypropionate ester belonging to the auxin-mimic herbicide class. It is the methyl ester derivative of fenoprop (2,4,5-TP; CAS 93-72-1) and functions as a synthetic plant growth regulator [1]. The compound features a chiral center, yielding (R)- and (S)-enantiomers, and is primarily distributed as a racemic mixture [2]. As a derivative of fenoprop, it is employed principally as an analytical reference standard for the detection and quantification of fenoprop and silvex residues in environmental and food matrices, rather than as a direct-use herbicide .

Why Fenoprop-Methyl Cannot Be Substituted


Phenoxyalkanoic herbicide methyl esters exhibit pronounced structural and stereochemical dependencies in their chromatographic behavior, mass spectral fragmentation, and detector response. Fenoprop-methyl differs from its mono- and dichloro-analogs (e.g., MCPP-methyl, dichlorprop-methyl) in the number and position of chlorine substituents, which directly impacts electron density, polarity, enantioseparation efficiency, and ionization cross-section . It also differs from its acetic acid homolog, 2,4,5-T methyl ester, by an additional methyl group on the propionate side chain, altering retention, boiling point, and spectral properties [1]. Generic substitution without verification of retention time, resolution, or response factor equivalence introduces systematic quantification error in multi-residue pesticide analysis and invalidates method validation .

Fenoprop-Methyl Differentiation Evidence


Reduced Enantioselectivity on β-Cyclodextrin

Direct head-to-head comparison on permethylated β-cyclodextrin HPLC and GC columns demonstrates that fenoprop-methyl exhibits reduced enantioselective separation efficiency relative to mecoprop-methyl and dichlorprop-methyl. This decrease in separation correlates with the increasing negative inductive effect of three chlorine substituents, which reduces electron density in the aromatic ring and weakens the chiral recognition interaction with β-cyclodextrin .

chiral chromatography phenoxypropionate herbicides enantiomer separation

Enantiomer Resolution by SFC

In a systematic supercritical fluid chromatography (SFC) study of 11 chiral phenoxypropionic herbicides, fenoprop-methyl, mecoprop-methyl, and dichlorprop-methyl were all separated on a Sino-Chiral OJ column. The enantiomer resolution (Rs) values were: fenoprop-methyl Rs = 2.67, mecoprop-methyl Rs = 3.16, and dichlorprop-methyl Rs = 1.75. Additionally, the isoenantioselective temperature of fenoprop-methyl (419 K) was distinctly lower than mecoprop-methyl (461 K) and quizalofop-ethyl (453 K), quantifying its unique thermal behavior under SFC conditions [1].

supercritical fluid chromatography chiral phenoxypropionic herbicides enantiomer resolution

Kovats Retention Index Distinction

Fenoprop-methyl exhibits a Kovats retention index of 1733 on an OV-1 (non-polar) capillary column, as reported in a comprehensive pesticide retention index database. This value reflects the combined effect of three chlorine atoms and the propionate methyl ester group on volatility and column interaction. Within a multi-residue GC-MS library, this retention index serves as a unique identifier, separating fenoprop-methyl from other chlorinated phenoxyalkanoic methyl esters such as 2,4-D methyl ester and MCPP methyl ester, which elute at different indices due to differing chlorine substitution patterns [1].

gas chromatography Kovats retention index pesticide screening

Baseline Resolution on HYDRODEX β-3P

Complete baseline separation of fenoprop-methyl enantiomers is achievable using a HYDRODEX β-3P chiral capillary GC column under isothermal conditions at 140 °C with hydrogen carrier gas. The method uses an injection volume of 1 µL (1% in methylene chloride) and a split ratio of 130 mL/min, with FID detection at 250 °C. This validated separation provides a practical platform for enantiomer-specific quantification that may not be achievable with non-chlorinated or differently chlorinated phenoxypropionate methyl esters on identical stationary phases [1].

chiral gas chromatography HYDRODEX β-3P enantiomer separation

Physicochemical Properties Comparison

Fenoprop-methyl (MW 283.54, log P ~3.59, boiling point ~337.3 °C) differs from its acetic acid homolog 2,4,5-T methyl ester (MW 269.51, boiling point ~330.6 °C) by an additional methylene unit in the side chain. This structural distinction increases molecular weight, boiling point, and lipophilicity (log P). The enhanced lipophilicity of the propionate ester influences its behavior in liquid-liquid extraction, solid-phase extraction recovery, and chromatographic retention relative to the acetate ester, requiring method-specific optimization for multi-analyte workflows .

physicochemical properties methyl ester herbicides log P comparison

Fenoprop-Methyl Application Scenarios


Isotope Dilution Surrogate Standard

Fenoprop-methyl ester serves as a derivatization reference and instrument performance check in EPA and DIN multi-residue methods requiring methylation of chlorinated phenoxy acid herbicides prior to GC-MS analysis. The compound's specific retention index (1733 on OV-1) and characteristic fragmentation pattern enable its use as a retention time marker and system suitability standard, ensuring accurate identification of fenoprop in environmental water and soil extracts [1]. Its distinct chromatographic behavior relative to 2,4,5-T methyl ester prevents co-elution misinterpretation in complex matrices [2].

Chiral Method Development

Regulatory trends in the EU and other jurisdictions increasingly require enantiomer-specific residue data for chiral pesticides. Fenoprop-methyl ester, with documented baseline enantioseparation on HYDRODEX β-3P (GC) and resolution of 2.67 on Sino-Chiral OJ (SFC), provides a validated starting point for laboratories developing ISO 17025-accredited chiral analytical methods [1][2]. Its reduced enantioselectivity on permethylated β-cyclodextrin compared to mecoprop-methyl confirms the need for method optimization specific to the trichlorinated phenoxypropionate subclass .

Environmental Fate Differentiation from 2,4,5-T

In soil and aquatic degradation studies, fenoprop-methyl is used as a reference standard to track the hydrolysis of fenoprop ester formulations to the free acid and subsequent metabolites. The distinct molecular weight difference (+14 Da) between fenoprop-methyl and 2,4,5-T methyl ester enables unambiguous MS identification of parent-compound-specific degradation products [1]. The compound's low aqueous solubility (0.023 g/L) also informs its environmental partitioning behavior relative to more polar analogs [2].

Fenoprop QC Release Testing

For agrochemical manufacturers and contract testing laboratories, fenoprop-methyl ester functions as an external calibration standard for the assay of fenoprop active ingredient in technical concentrates and formulations, following CIPAC MT 129 guidelines for methyl ester derivatization and GC analysis [1]. Its use as a structurally identical reference standard eliminates derivatization efficiency bias that can occur when calibrating with non-identical phenoxy acid methyl esters.

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